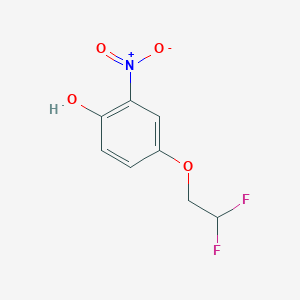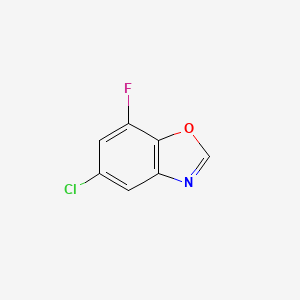
Methyl 3-iodo-2-methyl-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-iodo-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8INO4 It is a derivative of benzoic acid, where the benzene ring is substituted with iodine, methyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-2-methyl-5-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by iodination to add the iodine atom. The final step involves esterification to form the methyl ester. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and iodine reagents for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the need for precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-iodo-2-methyl-5-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for the oxidation of the methyl group.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-iodo-2-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-iodo-2-methyl-5-nitrobenzoate depends on its chemical structure. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The methyl ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding carboxylic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-methyl-3-nitrobenzoate
- Methyl 4-nitrobenzoate
- Methyl 3,5-dinitrobenzoate
Uniqueness
Methyl 3-iodo-2-methyl-5-nitrobenzoate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to other similar compounds. The combination of nitro, methyl, and iodine substituents on the benzene ring offers a unique set of chemical properties that can be exploited in various applications .
Propriétés
Formule moléculaire |
C9H8INO4 |
|---|---|
Poids moléculaire |
321.07 g/mol |
Nom IUPAC |
methyl 3-iodo-2-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H8INO4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,1-2H3 |
Clé InChI |
MGZILBNRSLWODC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1I)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


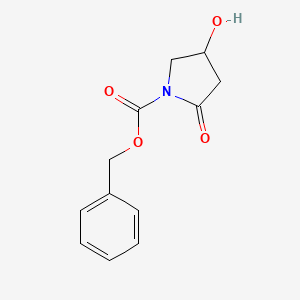


![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
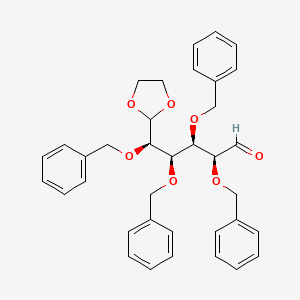
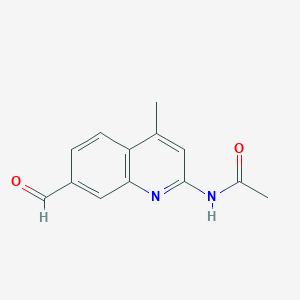
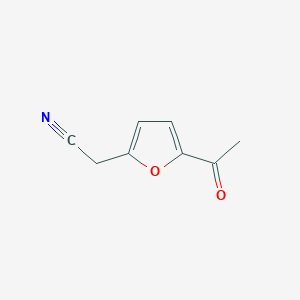
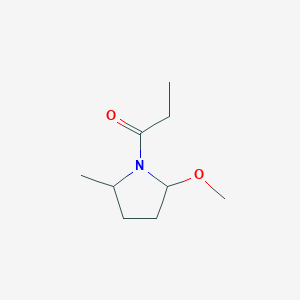


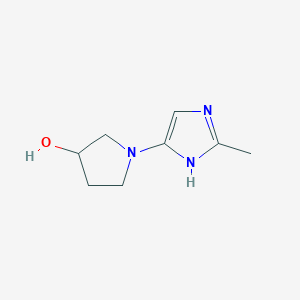
![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
